molecular formula C7H9FN2 B11808934 (6-Fluoro-5-methylpyridin-2-YL)methanamine

(6-Fluoro-5-methylpyridin-2-YL)methanamine

Cat. No.: B11808934
M. Wt: 140.16 g/mol
InChI Key: VYRNKPLELRRHSH-UHFFFAOYSA-N
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Description

(6-Fluoro-5-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-methylpyridin-2-YL)methanamine typically involves the fluorination of a methylpyridine derivative followed by amination. One common method includes the following steps:

    Fluorination: A methylpyridine derivative is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position.

    Amination: The fluorinated intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride and an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(6-Fluoro-5-methylpyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom enhances its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-YL)methanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (6-Fluoropyridin-2-YL)methanamine: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

(6-Fluoro-5-methylpyridin-2-YL)methanamine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(6-fluoro-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

VYRNKPLELRRHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)F

Origin of Product

United States

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